2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a unique combination of oxadiazole and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, including the formation of the oxadiazole and benzodiazole rings, followed by their coupling with the acetohydrazide moiety. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include nitric acid, sulfuric acid, hydrogen peroxide, and sodium borohydride. Reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3,3’-Bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4’-azofuroxan
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of oxadiazole and benzodiazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C20H19N7O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19N7O4/c1-29-13-8-7-12(16(9-13)30-2)10-22-24-17(28)11-27-15-6-4-3-5-14(15)23-20(27)18-19(21)26-31-25-18/h3-10H,11H2,1-2H3,(H2,21,26)(H,24,28)/b22-10+ |
InChI Key |
GTLFPFMPEFIZTK-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC |
Origin of Product |
United States |
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